molecular formula C5H8F2O B2704268 4,4-Difluoro-3-methylbutanal CAS No. 1781044-74-3

4,4-Difluoro-3-methylbutanal

Cat. No. B2704268
CAS RN: 1781044-74-3
M. Wt: 122.115
InChI Key: MLKDXSIPCRNLIY-UHFFFAOYSA-N
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Description

“4,4-Difluoro-3-methylbutanal” is an organic compound with the molecular formula C5H8F2O. It is used in various chemical reactions and can be purchased from several chemical suppliers .


Synthesis Analysis

The synthesis of compounds similar to “4,4-Difluoro-3-methylbutanal” has been reported in the literature. For instance, the synthesis of “4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one” was achieved through acylation of “1,1-dimethoxy-1-(thien-2-yl)propane” with trifluoroacetic anhydride . Another example is the synthesis of “4,4-difluoro-4-bora-3a,4a-diaza-s-indacene” which was achieved by the P2O5-promoted condensation of “2,2,2-trifluoro-1-[5-(naphthalen-2-yl)-1H-pyrrol-2-yl]-ethan-1-ol” with “3-phenyl-5-(1H-pyrrol-2-yl)isoxazole” followed by the oxidation of dipyrromethane .


Chemical Reactions Analysis

The chemical reactions involving “4,4-Difluoro-3-methylbutanal” or similar compounds have been studied. For example, the reaction of “4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide” with fluoro-containing reagents (tetrabutylammonium fluoride or cesium fluoride) selectively gave the bis-substitution product "4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide" .

Scientific Research Applications

Fluorescently Labeled Lipids and Membranes

Me4-BODIPY-8 is a fluorescent dye that can be incorporated into lipids. Researchers have synthesized fluorescently labeled fatty acids with Me4-BODIPY-8 residues in the ω-position. These labeled lipids have been used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide . The symmetry of Me4-BODIPY-8 suggests that it becomes embedded in bilayer membranes, making it a valuable tool for studying lipid dynamics and membrane organization.

Bioimaging and Cellular Labeling

BODIPY derivatives, including Me4-BODIPY-8, exhibit strong absorption and emission in the visible and near-infrared regions. Their excellent photostability and biocompatibility make them ideal for bioimaging applications. Researchers use Me4-BODIPY-8 to label cellular structures, track lipid metabolism, and visualize lipid-rich organelles .

Chemosensing and Environmental Monitoring

Me4-BODIPY-8 can act as a chemosensor due to its fluorescence response to specific analytes. Researchers have explored its use in detecting metal ions, pH changes, and other environmental factors. By modifying the Me4-BODIPY-8 structure, tailored sensors can be designed for specific applications .

Photodynamic Therapy (PDT)

BODIPY derivatives have been investigated for PDT—a cancer treatment that uses light-activated compounds to generate reactive oxygen species and selectively destroy tumor cells. Me4-BODIPY-8’s photophysical properties make it a potential candidate for PDT applications .

Materials Science and Optoelectronics

Me4-BODIPY-8 can be incorporated into polymers, nanoparticles, and other materials. Its fluorescence properties contribute to the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Researchers explore its use in enhancing device performance and stability .

Chemical Biology and Enzyme Studies

By conjugating Me4-BODIPY-8 to specific biomolecules, researchers can study enzyme activity, protein-protein interactions, and cellular processes. Its fluorescence allows real-time monitoring of biochemical events, providing insights into biological mechanisms .

Future Directions

The future directions in the research and application of “4,4-Difluoro-3-methylbutanal” and similar compounds could involve their use in materials science, bioapplications, and pharmaceuticals . The unique combination of photo- and thermal stability, high quantum yield, and easy absorption/emission wavelength tuning make these compounds suitable for various applications .

properties

IUPAC Name

4,4-difluoro-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-4(2-3-8)5(6)7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKDXSIPCRNLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3-methylbutanal

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